An In-Depth Technical Guide to Ethyl 4,4,4-Trichloroacetoacetate (CAS 3702-98-5)
An In-Depth Technical Guide to Ethyl 4,4,4-Trichloroacetoacetate (CAS 3702-98-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of a Polychlorinated Building Block
Ethyl 4,4,4-trichloroacetoacetate, with the CAS registry number 3702-98-5, is a compelling polyfunctional molecule for synthetic chemists.[1] It is a derivative of acetoacetate notable for the three chlorine atoms on the terminal methyl group, a structural feature that profoundly influences its chemical behavior.[1] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in the synthesis of complex organic molecules relevant to medicinal chemistry. The presence of the trichloroacetyl group not only enhances the electrophilicity of the carbonyl carbons but also serves as a versatile handle for a variety of chemical transformations.[1]
Physicochemical Properties
Ethyl 4,4,4-trichloroacetoacetate is typically a colorless to light yellow clear liquid.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 3702-98-5 |
| Molecular Formula | C₆H₇Cl₃O₃[3][4] |
| Molecular Weight | 233.48 g/mol [1][4] |
| Appearance | Colorless to light yellow clear liquid[2] |
| Purity | >97.0% (GC)[2] |
| Synonyms | 4,4,4-Trichloroacetoacetic Acid Ethyl Ester, Ethyl 4,4,4-trichloro-3-oxobutanoate[3] |
Synthesis and Purification
Several synthetic routes to Ethyl 4,4,4-trichloroacetoacetate have been established. Common methods include the chlorination of ethyl acetoacetate and the esterification of trichloroacetic acid.[1] One prevalent laboratory-scale synthesis involves the reaction of triethyl orthoacetate with trichloroacetyl chloride.
Representative Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of Ethyl 4,4,4-trichloroacetoacetate.
Step-by-Step Synthetic Protocol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with triethyl orthoacetate.
-
Addition of Reagent: Trichloroacetyl chloride is added dropwise to the stirred solution of triethyl orthoacetate at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to drive the reaction to completion.
-
Work-up: The reaction mixture is cooled, and any excess reagents or volatile byproducts are removed under reduced pressure. The crude product is then typically washed with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a brine wash.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and purified by fractional distillation under reduced pressure to yield the pure Ethyl 4,4,4-trichloroacetoacetate.
Chemical Reactivity and Synthetic Applications
The unique structural features of Ethyl 4,4,4-trichloroacetoacetate, namely the reactive ketoester moiety and the trichloromethyl group, make it a valuable precursor for a wide range of polyfunctional molecules.[1] The electron-withdrawing nature of the three chlorine atoms significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This enhanced reactivity is a key feature that distinguishes it from its non-chlorinated counterpart, ethyl acetoacetate.[1]
The Hantzsch Pyridine Synthesis
A classic and highly important application of β-ketoesters like Ethyl 4,4,4-trichloroacetoacetate is the Hantzsch pyridine synthesis. This multi-component reaction provides a straightforward route to dihydropyridines, which are precursors to pyridines and are themselves an important class of compounds in medicinal chemistry, notably as calcium channel blockers.[5][6]
Caption: The general scheme of the Hantzsch pyridine synthesis.
Step-by-Step Protocol for Hantzsch Pyridine Synthesis
-
Reaction Setup: In a round-bottom flask, a suitable aldehyde, two equivalents of Ethyl 4,4,4-trichloroacetoacetate, and a nitrogen source like ammonium acetate are combined in a solvent, often ethanol or methanol.[5]
-
Reaction: The mixture is typically heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Dihydropyridine: Upon completion, the reaction mixture is cooled, and the dihydropyridine product often precipitates. It can be collected by filtration and washed with a cold solvent.
-
Aromatization (Oxidation): The isolated dihydropyridine is then oxidized to the corresponding pyridine. This can be achieved using various oxidizing agents such as nitric acid, ferric chloride, or manganese dioxide.[5] The choice of oxidant depends on the substrate and desired reaction conditions.
-
Purification: The final pyridine product is purified by recrystallization or column chromatography.
Applications in Medicinal Chemistry
The trichloroacetyl group in Ethyl 4,4,4-trichloroacetoacetate can impart unique biological properties to the molecules it is incorporated into.[1] For instance, the related compound trichloroacetic acid is known for its protein precipitation and antibacterial activities.[1] This suggests that derivatives of Ethyl 4,4,4-trichloroacetoacetate could be valuable starting materials for the synthesis of novel compounds with potential therapeutic applications.[1] Researchers can leverage this building block to target specific enzymes or receptors in the body.[1] Its fluorinated analog, ethyl 4,4,4-trifluoroacetoacetate, is an important intermediate in the synthesis of various pesticides and pharmaceuticals.[7][8][9]
Safety and Handling
Ethyl 4,4,4-trichloroacetoacetate is a combustible liquid and should be handled with care in a well-ventilated area, away from heat and open flames.[10] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][10]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a vapor respirator in case of inadequate ventilation.[10]
-
Hand Protection: Wear protective gloves.[10]
-
Eye Protection: Safety glasses or a face shield are recommended.[10]
-
Skin and Body Protection: Wear protective clothing and boots as needed.[10]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3][10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][10]
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this chemical.[3][10]
References
-
Patsnap. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: ethyl chloroacetate. [Link]
-
ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]
-
Carl ROTH. Safety Data Sheet: Ethyl chloroacetate. [Link]
-
Journal of Organic Chemistry. Trichloroacetoacetates. I. Synthesis and Reactions of Ethyl and β,β,β. [Link]
-
PubMed. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Beilstein Journals. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives. [Link]
- Google Patents.
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
Sources
- 1. Buy Ethyl 4,4,4-trichloroacetoacetate | 3702-98-5 [smolecule.com]
- 2. Ethyl 4,4,4-Trichloroacetoacetate | 3702-98-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
